molecular formula C20H17ClN4O2 B12205243 9-(3-Chlorophenyl)-6-(furan-2-yl)-2-methyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol

9-(3-Chlorophenyl)-6-(furan-2-yl)-2-methyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol

Cat. No.: B12205243
M. Wt: 380.8 g/mol
InChI Key: PFZIKKVOVIDYFJ-UHFFFAOYSA-N
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Description

9-(3-Chlorophenyl)-6-(furan-2-yl)-2-methyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline ring, with additional substituents such as a chlorophenyl group, a furan ring, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3-Chlorophenyl)-6-(furan-2-yl)-2-methyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Formation of the Quinazoline Ring: The quinazoline ring can be constructed via a condensation reaction between anthranilic acid derivatives and formamide or its equivalents.

    Coupling Reactions: The triazole and quinazoline rings are then coupled together using suitable coupling agents and conditions.

    Introduction of Substituents: The chlorophenyl, furan, and hydroxyl groups are introduced through various substitution reactions, often involving halogenation, Friedel-Crafts acylation, and hydroxylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the triazole or quinazoline rings, potentially leading to the formation of dihydro or tetrahydro derivatives.

    Substitution: The chlorophenyl and furan rings can undergo various substitution reactions, such as nucleophilic aromatic substitution or electrophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dihydro or tetrahydro derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 9-(3-Chlorophenyl)-6-(furan-2-yl)-2-methyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: Potential pathways include inhibition of specific kinases, modulation of signal transduction pathways, and interaction with DNA or RNA.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 9-(3-Chlorophenyl)-6-(furan-2-yl)-2-methyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol lies in its specific combination of substituents and fused ring systems, which confer distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C20H17ClN4O2

Molecular Weight

380.8 g/mol

IUPAC Name

9-(3-chlorophenyl)-6-(furan-2-yl)-2-methyl-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one

InChI

InChI=1S/C20H17ClN4O2/c1-11-22-20-23-15-9-13(17-6-3-7-27-17)10-16(26)18(15)19(25(20)24-11)12-4-2-5-14(21)8-12/h2-8,13,19H,9-10H2,1H3,(H,22,23,24)

InChI Key

PFZIKKVOVIDYFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(C3=C(CC(CC3=O)C4=CC=CO4)NC2=N1)C5=CC(=CC=C5)Cl

Origin of Product

United States

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